molecular formula C8H15N3O B8466658 1-tert-Butyl-2-(1-isocyanato-1-methylethyl)diazene

1-tert-Butyl-2-(1-isocyanato-1-methylethyl)diazene

Cat. No. B8466658
M. Wt: 169.22 g/mol
InChI Key: BJABUROLFMMCQB-UHFFFAOYSA-N
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Patent
US04028344

Procedure details

To a stirred solution of 40.5 grams (0.5 moles) of potassium cyanate in 250 ml of 75% aqueous isopropanol in a 2 liter jacketed reactor, cooled to 5° C., was added the above pentane solution of 2-t-butylazo-2-chloropropane over 15 minutes, holding the reaction temperature at 10°-20° C. After the addition was complete, the reaction mixture was stirred an additional 2 hours at room temperature, 500 ml of water added and the reaction stirred until the salts dissolved. The pentane layer was separated, washed with 250 ml water, 250 ml 10% NaHCO3 solution, dried over anhydrous Na2SO4, filtered and the pentane evaporated under reduced pressure to leave 59.6 grams (70% overall crude yield) of a yellow liquid. The product had a strong broad band at 2225 cm-1 in its infrared spectrum.
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[K+].CCCCC.[C:10]([N:14]=[N:15][C:16](Cl)([CH3:18])[CH3:17])([CH3:13])([CH3:12])[CH3:11].O>C(O)(C)C>[C:10]([N:14]=[N:15][C:16]([N:3]=[C:2]=[O:1])([CH3:18])[CH3:17])([CH3:13])([CH3:12])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
40.5 g
Type
reactant
Smiles
[O-]C#N.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N=NC(C)(C)Cl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred an additional 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10°-20° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction stirred until the salts
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
The pentane layer was separated
WASH
Type
WASH
Details
washed with 250 ml water, 250 ml 10% NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the pentane evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave
CUSTOM
Type
CUSTOM
Details
59.6 grams (70% overall crude yield) of a yellow liquid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)N=NC(C)(C)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.